Propylidenepropanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylidenepropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with propyl halides in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
CH2(COOH)2+C3H7Br→C3H7CH(COOH)2+NaBr
Industrial Production Methods
Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Propylidenepropanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be oxidized to form propionic acid and carbon dioxide.
Reduction: Reduction can yield propylidenepropanediol.
Substitution: Halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
Propylidenepropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of propylidenepropanedioic acid involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions.
Comparison with Similar Compounds
Propylidenepropanedioic acid can be compared with other similar compounds such as:
Malonic acid: The parent compound from which this compound is derived.
Ethylmalonic acid: Another derivative of malonic acid with an ethyl group instead of a propyl group.
Methylmalonic acid: A derivative with a methyl group.
Uniqueness
The uniqueness of this compound lies in its propyl group, which imparts different chemical properties compared to its analogs. This makes it suitable for specific applications where other derivatives may not be as effective.
Properties
CAS No. |
4475-19-8 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-propylidenepropanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
FJWCTQCMDWCKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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